molecular formula C22H27NO5 B14337629 N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate CAS No. 100262-16-6

N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate

Katalognummer: B14337629
CAS-Nummer: 100262-16-6
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: ZEMCWEKFOJVERM-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate involves multiple steps. One common method includes the reaction of p-methyl-alpha-phenylbenzyl chloride with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-((p-methyl-alpha-phenylbenzyl)oxy)ethylamine maleate is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

100262-16-6

Molekularformel

C22H27NO5

Molekulargewicht

385.5 g/mol

IUPAC-Name

dimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C18H23NO.C4H4O4/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

ZEMCWEKFOJVERM-BTJKTKAUSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.